molecular formula C25H19ClFN3O2 B2910222 5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1031624-94-8

5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2910222
CAS No.: 1031624-94-8
M. Wt: 447.89
InChI Key: HRJOAAVGACPYBE-UHFFFAOYSA-N
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Description

5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. The compound's complex structure, featuring a pyrimido[5,4-b]indol-one core substituted with 2-chloro-6-fluorobenzyl and 2-methoxybenzyl groups, suggests potential for diverse biological activity. This molecular framework is often investigated for targeting various kinase enzymes and protein-protein interactions involved in cellular signaling pathways. Researchers may explore this compound as a key candidate or intermediate in the development of therapeutics for oncology, neurology, and inflammatory diseases. Its specific mechanism of action and primary research applications are areas of active investigation, which should be verified through consultation of the primary scientific literature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2/c1-32-22-12-5-2-7-16(22)13-29-15-28-23-17-8-3-4-11-21(17)30(24(23)25(29)31)14-18-19(26)9-6-10-20(18)27/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJOAAVGACPYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, with CAS number 1216685-41-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25_{25}H19_{19}ClFN3_3O2_2, with a molecular weight of 447.9 g/mol. The structure features a pyrimidoindole framework, which is known for various biological activities.

PropertyValue
Molecular FormulaC25_{25}H19_{19}ClFN3_3O2_2
Molecular Weight447.9 g/mol
CAS Number1216685-41-4

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit significant antiviral properties. For instance, related compounds have shown potent activity against HIV-1. The presence of the 2-chloro-6-fluoro substitution has been linked to enhanced antiviral efficacy. Studies have demonstrated that these compounds can inhibit HIV-1 replication effectively in vitro, with some derivatives achieving submicromolar IC50_{50} values .

The antiviral mechanism appears to involve the inhibition of key viral enzymes such as reverse transcriptase (RT). The specific substitutions on the benzyl groups influence binding affinity and selectivity towards these enzymes. For example, compounds with diastereomeric configurations have shown varying degrees of inhibition, highlighting the importance of stereochemistry in their biological activity .

Case Studies

  • Antiviral Efficacy : A study involving a series of pyrimidoindoles demonstrated that modifications at the C5 and C6 positions could enhance their ability to inhibit HIV-1 replication. The compound under review was part of this series and showed promising results in cellular assays .
  • Synthesis and Evaluation : In a synthetic study, derivatives of pyrimidoindoles were evaluated for their biological activities. The incorporation of halogen substituents was found to significantly affect their pharmacological profiles, leading to compounds with improved potency against viral infections and potential anticancer activity .

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits distinct reactivity at specific sites:

Site Reaction Type Conditions Products Sources
Chlorobenzyl groupNucleophilic substitutionPd catalysis, Suzuki couplingSubstituted benzyl derivatives (e.g., methoxy or hydroxy analogs)
Methoxybenzyl groupDemethylationBBr₃, CH₂Cl₂, −78°C → RTPhenolic derivatives
Pyrimidinone ringElectrophilic aromatic substitutionHNO₃/H₂SO₄, 0–5°CNitro-substituted pyrimidoindoles
Acetamide moietyHydrolysisNaOH (aq.), refluxCarboxylic acid and benzylamine derivatives

Core Formation via Cyclization

The pyrimidoindole scaffold is synthesized via intramolecular cyclization :

  • Reactants : N4-anilino pyrimidine intermediates (e.g., 2a–2m ) and p-benzoquinone.
  • Conditions : Reflux in ethanol/acetic acid (3–6 hours), followed by silica gel chromatography (CHCl₃:MeOH = 95:5 → 90:10) .
  • Yield : 5–9% (typical for fused heterocycles) .

Halogenation and Cross-Coupling

The chlorobenzyl group participates in Pd-mediated reactions :

  • Suzuki-Miyaura Coupling :
    • Conditions : Pd₂(dba)₃, Xantphos, K₂CO₃, THF, 80°C .
    • Example : Substitution with arylboronic acids to generate biaryl derivatives .

Catalytic Hydrogenation and Reduction

Reaction Catalyst Conditions Outcome Sources
Benzyl ether reductionH₂, Pd/CRT, EtOHCleavage of methoxybenzyl to hydroxyl group
Nitro group reductionFe, HClReflux, H₂O/EtOHConversion to amine

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The methoxy group resists cleavage below 100°C but demethylates with BBr₃.
  • Basic Hydrolysis : The acetamide moiety hydrolyzes to carboxylic acid at pH > 12.

Comparative Reactivity Table

Reaction Chlorobenzyl Methoxybenzyl Pyrimidinone Indole
Electrophilic substitutionLowModerateHighHigh
Nucleophilic substitutionHigh (Cl site)LowLowModerate
OxidationResistantResistantModerateHigh

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The chlorine atom at the 2-position of the benzyl group undergoes substitution with amines or alkoxides under Pd catalysis .
  • Acid-Catalyzed Cyclization : Protonation of the pyrimidinone carbonyl facilitates ring closure during synthesis .

Comparison with Similar Compounds

Key Observations :

  • Methoxy Group Position : The 2-methoxybenzyl substituent in the target compound differs from 3-methoxybenzyl in and 3,4-dimethoxyphenethyl in , which may alter π-π stacking interactions and solubility.
  • Backbone Modifications : The acetamide-linked analog in demonstrates how functional group additions (e.g., amide bonds) can diversify pharmacological targeting.

Physicochemical and Functional Implications

  • Molecular Weight and Solubility : The target compound’s molecular weight (486.9) is comparable to analogs but higher than simpler derivatives (e.g., 431.4 in ), suggesting moderate solubility challenges.
  • Electronic Effects : The 2-methoxy group’s electron-donating nature may counterbalance the electron-withdrawing effects of halogens, influencing reactivity and binding affinity.

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